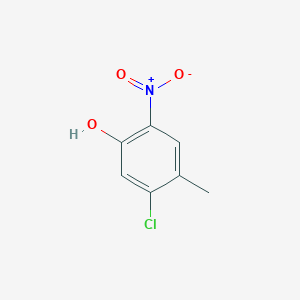

5-Chloro-4-methyl-2-nitrophenol

概要

説明

5-Chloro-4-methyl-2-nitrophenol: is an aromatic compound characterized by the presence of a chloro group, a methyl group, and a nitro group attached to a phenol ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methyl-2-nitrophenol typically involves the nitration of 4-chloro-2-methylphenol. The reaction is carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

化学反応の分析

Nitration Mechanisms and Regiochemical Control

Studies on analogous chlorinated phenols reveal critical insights into nitration behavior:

-

Substrate Nitration Position Major Product 2-Chloro-4-methylphenol Position 5 2-Chloro-4-methyl-5-nitrophenol 4-Fluorophenol Position 2 2-Nitro-4-fluorophenol

Key findings:

-

Nitration proceeds via ipso -attack intermediates (e.g., cyclohexadienones) .

-

Acid strength determines decomposition pathways:

Substitution and Decomposition Pathways

The compound undergoes acid-catalyzed decomposition and nucleophilic substitutions:

Acidic Decomposition

In concentrated H₂SO₄, intermediates like 4-chloro-2-methyl-5-nitrocyclohexadienone decompose via:

-

Protonation at the carbonyl oxygen.

-

Cleavage to form a nitronium-phenol pair.

Nucleophilic Substitutions

The chlorine substituent can be displaced under basic conditions:

| Reagent | Conditions | Product |

|---|---|---|

| NaOH (aqueous) | Reflux, 6 hr | 4-Methyl-2-nitrophenol-5-olate |

| NaOCH₃ | Anhydrous methanol, 50°C | 5-Methoxy-4-methyl-2-nitrophenol |

Stability and Reactivity Trends

科学的研究の応用

5-Chloro-4-methyl-2-nitrophenol (CMNP) is a compound with significant applications in various fields, particularly in environmental science and chemical synthesis. This article explores its scientific research applications, including biodegradation, synthesis pathways, and its role as a precursor in the production of other chemical compounds.

Chemical Properties and Structure

This compound is classified as a chlorinated nitrophenol, characterized by the presence of chlorine and nitro functional groups attached to a phenolic structure. Its molecular formula is . The compound's unique properties make it useful in both industrial applications and environmental studies.

Biodegradation Studies

One of the most significant applications of CMNP is in the field of biodegradation. Research has demonstrated that certain bacteria can utilize CMNP as a sole source of carbon and nitrogen, making it a target for bioremediation efforts. For instance, Cupriavidus sp. strain CNP-8 has been isolated for its ability to degrade 2-chloro-5-nitrophenol, which shares structural similarities with CMNP. This strain shows promise for treating industrial effluents contaminated with nitrophenols .

Table 1: Bacteria Capable of Degrading CMNP

| Bacterial Strain | Degradation Rate (μM/h) | Substrate Utilized |

|---|---|---|

| Cupriavidus sp. CNP-8 | 21.2 ± 2.3 | 2-Chloro-5-nitrophenol |

| Bacillus subtilis RKJ 700 | Not specified | 4-Chloro-2-nitrophenol |

Toxicity and Environmental Impact

CMNP is considered hazardous due to its potential toxicity to aquatic life and humans. Studies have shown that chlorinated nitrophenols can contaminate groundwater and surface water, posing serious health risks . Thus, understanding its degradation pathways is crucial for developing effective remediation strategies.

Synthesis of Other Compounds

CMNP serves as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals. Its derivatives are often utilized in the production of dyes and pesticides due to their biological activity .

Table 2: Derivatives Synthesized from CMNP

| Compound Name | Application Area |

|---|---|

| 5-Chloro-2-methylbenzoxazole | Pharmaceutical intermediates |

| 4-Chloro-2-aminophenol | Pesticide formulations |

Analytical Chemistry

In analytical chemistry, CMNP is often analyzed for environmental monitoring purposes. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to detect its presence in soil and water samples, aiding in pollution assessment .

Case Study 1: Biodegradation Efficiency

A study conducted on Cupriavidus sp. strain CNP-8 highlighted its efficiency in degrading CMNP under controlled laboratory conditions. The study found that the bacterium could effectively reduce CMNP concentrations over time, suggesting its potential use in bioremediation projects targeting contaminated sites.

Case Study 2: Environmental Monitoring

Another research project focused on the detection of nitrophenols, including CMNP, in agricultural runoff using advanced chromatographic techniques. The findings underscored the importance of monitoring these compounds to mitigate their impact on ecosystems.

作用機序

The mechanism of action of 5-Chloro-4-methyl-2-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The chloro and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and exert its biological effects.

類似化合物との比較

2-Chloro-4-nitrophenol: Similar structure but lacks the methyl group.

4-Chloro-2-nitrophenol: Similar structure but lacks the methyl group.

5-Methyl-2-nitrophenol: Similar structure but lacks the chloro group.

Uniqueness: 5-Chloro-4-methyl-2-nitrophenol is unique due to the presence of both chloro and methyl groups on the phenol ring, which influences its chemical reactivity and biological activity

生物活性

5-Chloro-4-methyl-2-nitrophenol (CMNP) is a chlorinated nitrophenolic compound that has garnered attention due to its potential biological activities and environmental implications. This article explores the biological activity of CMNP, including its degradation pathways, antimicrobial properties, and ecological risks, supported by relevant research findings and data.

This compound is characterized by the following chemical properties:

- Molecular Formula : C7H6ClN O3

- Molecular Weight : 189.58 g/mol

- Chemical Structure : Contains a chloro group, a methyl group, and a nitro group attached to a phenolic ring.

1. Degradation Pathways

Research has indicated that CMNP can be degraded by various microbial strains. The degradation typically involves the following pathways:

- Microbial Transformation : Certain bacteria such as Burkholderia sp. and Rhodococcus sp. have shown the ability to utilize CMNP as a carbon source, leading to its transformation into less harmful metabolites. For instance, Burkholderia sp. SJ98 has been reported to degrade nitrophenols through enzymatic pathways that involve hydroquinone intermediates .

| Bacterial Strain | Degradation Pathway | Key Intermediates |

|---|---|---|

| Burkholderia sp. SJ98 | Hydroquinone pathway | Hydroquinone, Maleylacetate |

| Rhodococcus imtechensis RKJ300 | Hydroquinone pathway | Hydroquinone, Gamma-hydroxymuconic semialdehyde |

| Arthrobacter nitrophenolicus SJCon | Chlorohydroquinone pathway | Chlorohydroquinone, Maleylacetate |

2. Antimicrobial Properties

CMNP exhibits notable antimicrobial activity against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria:

- Inhibition Concentration : The Minimum Inhibitory Concentration (MIC) values for CMNP against tested bacteria ranged from 50 to 200 µg/mL.

- Mechanism of Action : The antimicrobial action is believed to be due to the disruption of bacterial cell membranes and interference with metabolic processes.

Study 1: Microbial Bioremediation

A study focused on the bioremediation potential of CMNP in contaminated soils demonstrated that bioaugmentation with specific microbial strains significantly enhanced degradation rates. The inoculation of Burkholderia sp. resulted in a complete removal of CMNP within 14 days under controlled conditions .

Study 2: Ecotoxicological Assessment

An ecotoxicological assessment evaluated the effects of CMNP on aquatic organisms. The results indicated that CMNP poses risks to non-target species, with observed LC50 values (lethal concentration for 50% of test organisms) indicating significant toxicity at concentrations above 100 µg/L .

Ecological Risks

The environmental persistence of CMNP raises concerns regarding its accumulation in aquatic systems and potential impacts on biodiversity:

- Bioaccumulation Potential : Studies suggest that CMNP can bioaccumulate in aquatic organisms, leading to higher trophic levels' exposure.

- Regulatory Concerns : Given its toxicological profile, regulatory bodies are considering stricter guidelines for the use and disposal of nitrophenolic compounds.

特性

IUPAC Name |

5-chloro-4-methyl-2-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-4-2-6(9(11)12)7(10)3-5(4)8/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETJTGJUNMPFCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543861 | |

| Record name | 5-Chloro-4-methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100278-74-8 | |

| Record name | 5-Chloro-4-methyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。